tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate
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Overview
Description
tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate: is a spirocyclic compound featuring a unique structure where a spiro center connects two rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate typically involves the reaction of spirocyclic intermediates with tert-butyl carbamate. One common method includes the use of di-tert-butyl dicarbonate and monoethanolamine under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include primary amines.
- Substitution products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: In biological research, it serves as a building block for the synthesis of bioactive molecules that can interact with various biological targets.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially leading to high specificity and efficacy in its applications .
Comparison with Similar Compounds
- tert-butyl N-(2-hydroxyethyl)carbamate
- tert-butyl (3-hydroxypropyl)carbamate
Comparison: While similar compounds share the tert-butyl carbamate moiety, the spirocyclic structure of tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate provides distinct steric and electronic properties. This uniqueness can lead to different reactivity and biological activity profiles, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-12(2,3)18-11(17)15-14(10-16)8-13(9-14)6-4-5-7-13/h16H,4-10H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKMRJZDNUWUMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2(C1)CCCC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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